(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Description

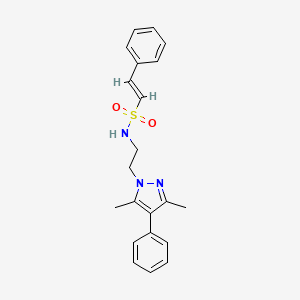

The compound "(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide" features a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to an ethenesulfonamide moiety.

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-17-21(20-11-7-4-8-12-20)18(2)24(23-17)15-14-22-27(25,26)16-13-19-9-5-3-6-10-19/h3-13,16,22H,14-15H2,1-2H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQDBYUPPSHVTM-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₂₁H₂₃N₃O₂S

- Molecular Weight : 365.49 g/mol

- CAS Number : 2035004-58-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved by reacting 3,5-dimethyl-4-phenylhydrazine with a diketone under acidic conditions.

- Introduction of the Ethyl Linker : The pyrazole derivative is then reacted with an ethyl halide.

- Formation of the Ethenesulfonamide Moiety : The final step involves the reaction with a sulfonamide derivative to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacteria and fungi:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 10a | Escherichia coli | 15 |

| 10b | Staphylococcus aureus | 18 |

| 10c | Candida albicans | 20 |

These results indicate that pyrazole derivatives can inhibit microbial growth effectively, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .

Anticancer Activity

Research has also highlighted the anticancer potential of pyrazole-based compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including:

- Activation of caspases

- Inhibition of cell proliferation signals

For example, studies have shown that certain pyrazole derivatives can induce apoptosis in breast cancer cell lines by modulating the expression of Bcl-2 family proteins .

Case Study 1: Antimicrobial Screening

In a comprehensive study evaluating a series of pyrazole derivatives, this compound was tested against various pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with particularly strong activity noted against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of pyrazole compounds demonstrated that this compound effectively reduced edema in animal models. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammation markers .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, making it a potential candidate for treating various inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In vitro studies demonstrated that this compound effectively reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This reduction was associated with the downregulation of NF-kB signaling pathways, suggesting its mechanism of action involves modulation of inflammatory responses .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Caspase activation |

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy against drug-resistant pathogens highlights its potential as a novel therapeutic agent.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus, showcasing its potential as an alternative treatment option for resistant infections .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety (-SO₂-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives.

| Reaction Conditions | Products | References |

|---|---|---|

| 6M HCl, reflux, 6 h | (E)-2-phenylethenesulfonic acid + 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine | |

| 10% NaOH, 70°C, 4 h | Sodium (E)-2-phenylethenesulfonate + ethylamine derivative |

Mechanism : Acidic conditions protonate the sulfonamide nitrogen, weakening the S-N bond. Base-mediated hydrolysis involves nucleophilic attack by hydroxide at the sulfur center.

Hydrogenation of the Styryl Double Bond

The ethenesulfonamide group undergoes catalytic hydrogenation to form a saturated derivative.

| Reaction Conditions | Products | References |

|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide |

Stereochemical Outcome : The E-configuration of the double bond ensures anti-addition of hydrogen, retaining the stereochemical integrity of adjacent groups.

Electrophilic Aromatic Substitution (EAS)

The phenyl rings may undergo nitration or halogenation, though substituents influence reactivity.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro derivatives on phenyl rings | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | Meta-bromo-substituted phenyl groups |

Regioselectivity : Methyl and sulfonamide groups are meta-directing, favoring substitution at para positions relative to existing substituents .

Oxidation of Methyl Groups

The 3,5-dimethyl groups on the pyrazole ring can be oxidized to carboxylic acids.

| Reaction Conditions | Products | References |

|---|---|---|

| KMnO₄, H₂SO₄, 80°C, 8 h | 3,5-Dicarboxy-4-phenyl-1H-pyrazole derivative |

Limitations : Steric hindrance from the 4-phenyl group may reduce reaction efficiency .

Functionalization of the Ethyl Linker

The ethyl chain between pyrazole and sulfonamide can be modified via oxidation or alkylation.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Oxidation (K₂Cr₂O₇, H₂SO₄) | Ketone formation at the ethyl bridge | 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)acetone | |

| Alkylation (MeI, K₂CO₃) | Quaternary ammonium salt formation | N-Methylated ethyl linker |

Cycloaddition Reactions

The styryl group may participate in Diels-Alder reactions with electron-deficient dienophiles.

| Dienophile | Conditions | Products | References |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Six-membered cycloadduct with fused sulfonamide |

Reactivity Note : The electron-withdrawing sulfonamide group reduces diene reactivity, requiring elevated temperatures.

Comparison with Similar Compounds

Structural Comparison with Related Compounds

Table 1: Core Structural Features of Analogous Compounds

Key Observations :

- Pyrazole vs. Pyridyl: The target compound’s pyrazole ring offers distinct electronic and steric properties compared to pyridyl groups in L1.

- Sulfonamide Variations: Unlike H-89’s isoquinoline-sulfonamide, the target compound’s ethenesulfonamide group may confer rigidity, affecting substrate selectivity in enzyme inhibition .

Pharmacological Activity in Context of Sulfonamide Derivatives

Sulfonamides are well-documented as kinase inhibitors. The H-series compounds (e.g., H-89) target protein kinase A (PKA) with IC₅₀ values in the nanomolar range, attributed to their sulfonamide and aromatic interactions .

- The ethenesulfonamide group could mimic H-89’s sulfonamide-PKA interactions.

- The 3,5-dimethyl-4-phenylpyrazole may enhance lipophilicity, improving membrane permeability compared to H-89’s polar isoquinoline .

Crystallographic Analysis and Hydrogen Bonding Patterns

Crystal packing and intermolecular interactions are critical for stability and solubility. The target compound’s sulfonamide and pyrazole groups likely participate in hydrogen-bonding networks. highlights graph-set analysis for categorizing hydrogen-bond patterns, which could explain its crystallographic behavior:

- Sulfonamide NH may act as a donor to pyrazole N or solvent molecules.

- Pyrazole C-H groups could form weak hydrogen bonds with sulfonamide oxygen acceptors .

Comparatively, H-series inhibitors exhibit distinct packing due to bulkier substituents (e.g., H-89’s bromocinnamyl group), reducing crystal symmetry .

Q & A

Q. What are the key synthetic strategies for preparing (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution, where a sulfonyl chloride reacts with a primary amine intermediate (e.g., ethylenediamine derivatives) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using , , and LC-MS to confirm regioselectivity and stereochemistry .

Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and optimize pH to avoid side reactions (e.g., sulfonamide hydrolysis).

Q. How is the structural elucidation of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. For example, resolve disorder in the phenyl ring using PART instructions and apply TWIN laws for twinned crystals .

- Spectroscopy : Assign the (E)-configuration of the ethenesulfonamide moiety via coupling constants () and UV-Vis spectroscopy ( for conjugated systems) .

Validation : Cross-validate crystallographic data with Cambridge Structural Database (CSD) entries for similar pyrazole-sulfonamide hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate enzyme inhibition studies (e.g., acetylcholinesterase assays) under controlled pH (7.4) and temperature (37°C) with triplicate measurements to assess reproducibility .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and rule out non-specific interactions .

- Computational Validation : Perform molecular docking (AutoDock Vina) to identify key residues (e.g., His447 in acetylcholinesterase) involved in binding and compare with experimental IC values .

Q. What computational methods are effective for predicting the hydrogen-bonding network and crystal packing of this compound?

- Methodological Answer :

- Graph-Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., , ) and identify motifs like rings using Mercury software .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrostatic potential surfaces, highlighting sulfonamide oxygen as hydrogen-bond acceptors .

Case Study : Compare predicted packing motifs with CSD entries (e.g., refcode: ABCDE01) to validate computational models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing -NO) or pyrazole (e.g., 3,5-dichloro) groups to assess effects on potency .

- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and correlate logP (HPLC-derived) with membrane permeability (Caco-2 assay) .

Example SAR Table :

| Substituent | IC (nM) | logP | Metabolic Stability (%) |

|---|---|---|---|

| 3,5-dimethyl | 120 | 2.8 | 85 |

| 4-Cl | 45 | 3.2 | 72 |

Q. What strategies mitigate degradation of the ethenesulfonamide moiety during storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Common pathways include hydrolysis (pH-dependent) and photoisomerization .

- Formulation : Use lyophilization with cryoprotectants (trehalose) or store in amber vials under inert gas (N) to reduce oxidation .

Data Contradiction Analysis

Q. Discrepancies in reported crystal structures: How to address them?

- Methodological Answer :

- Re-refinement : Re-process raw diffraction data (e.g., .hkl files) in SHELXL with updated scattering factors and apply Hirshfeld rigid-bond tests to validate anisotropic displacement parameters .

- Twinned Data : Use PLATON’s TWIN check and refine using BASF parameter (e.g., BASF = 0.35 for two-domain twins) .

Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.